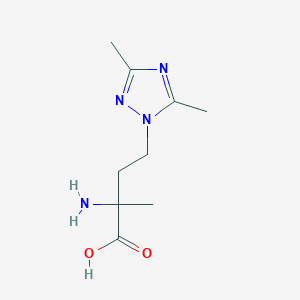
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanoic acid is a synthetic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanoic acid typically involves multiple steps, starting from readily available starting materialsSpecific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .
Aplicaciones Científicas De Investigación
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound can be used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and amino groups may play a crucial role in binding to these targets, leading to modulation of their activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(1h-1,2,4-triazol-1-yl)-2-methylbutanoic acid: Lacks the dimethyl groups on the triazole ring.
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-butanoic acid: Lacks the additional methyl group on the butanoic acid chain.
Uniqueness
The presence of the dimethyl groups on the triazole ring and the additional methyl group on the butanoic acid chain make 2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanoic acid unique. These structural features may contribute to its distinct chemical properties and biological activities, differentiating it from similar compounds .
Propiedades
Fórmula molecular |
C9H16N4O2 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-amino-4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C9H16N4O2/c1-6-11-7(2)13(12-6)5-4-9(3,10)8(14)15/h4-5,10H2,1-3H3,(H,14,15) |
Clave InChI |
CGYDEPMKUOIIDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C)CCC(C)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13574398.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13574400.png)

![(2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13574414.png)





![2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13574445.png)
![2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13574450.png)

